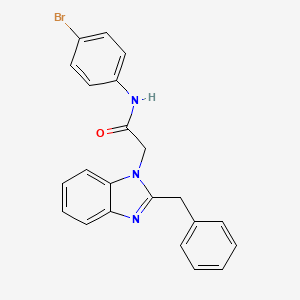

2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-bromophenyl)acetamide

Description

2-(2-Benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-bromophenyl)acetamide is a benzimidazole-derived acetamide compound featuring a benzyl substituent at the 2-position of the benzimidazole core and a 4-bromophenyl group attached via an acetamide linker. The benzimidazole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors through π-π stacking and hydrogen bonding.

Properties

Molecular Formula |

C22H18BrN3O |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

2-(2-benzylbenzimidazol-1-yl)-N-(4-bromophenyl)acetamide |

InChI |

InChI=1S/C22H18BrN3O/c23-17-10-12-18(13-11-17)24-22(27)15-26-20-9-5-4-8-19(20)25-21(26)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27) |

InChI Key |

LKKPDMIVILEMEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Biological Activity

The compound 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-bromophenyl)acetamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic effects, including antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Key Properties

- Molecular Formula : C18H17BrN2O

- Molecular Weight : 363.25 g/mol

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study highlighted that various benzimidazole compounds demonstrated antiproliferative effects against different cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 16.38 to 100 μM against the MDA-MB-231 breast cancer cell line . The mechanism of action is often attributed to the induction of apoptosis through mitochondrial pathways and disruption of DNA replication .

Antibacterial and Antifungal Activity

Benzimidazole derivatives have also shown substantial antibacterial and antifungal activities. For example:

- Antibacterial Activity : The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Compounds exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including those structurally related to 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-bromophenyl)acetamide. The results indicated that certain modifications on the benzimidazole ring significantly enhanced cytotoxicity against cancer cell lines. For instance, the introduction of alkyl substituents at specific positions improved the overall biological activity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of benzimidazole derivatives against clinical isolates. The study reported that compounds similar to the target compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | MIC/IC50 Value | Reference |

|---|---|---|---|

| Compound A | Anticancer | IC50 = 16.38 μM | |

| Compound B | Antibacterial | MIC = 4.69 µM | |

| Compound C | Antifungal | MIC = 64 µg/mL |

Table 2: Structure-Activity Relationship (SAR)

| Substituent Position | Substituent Type | Impact on Activity |

|---|---|---|

| N-Position | Alkyl Group | Increased cytotoxicity |

| C6 Position | Halogen (Br) | Enhanced antibacterial activity |

Scientific Research Applications

Antiproliferative Activity

Numerous studies have highlighted the antiproliferative effects of benzimidazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines.

Case Studies:

- Anticancer Efficacy : A study demonstrated that a series of N-alkylated benzimidazole derivatives showed promising antiproliferative activity against the MDA-MB-231 breast cancer cell line. The derivatives exhibited IC50 values ranging from 16.38 μM to 100 μM, indicating varying degrees of effectiveness .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit specific cellular pathways involved in cancer cell proliferation, although further research is required to elucidate the exact mechanisms.

Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives has been well documented. Compounds similar to 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-bromophenyl)acetamide have been shown to reduce inflammation effectively.

Case Studies:

- Inflammation Models : In experimental models, certain benzimidazole derivatives demonstrated significant reductions in edema and inflammatory markers compared to standard treatments like indomethacin. For instance, compounds in the same class exhibited up to 97.6% reduction in inflammation .

- COX Inhibition : Some derivatives have been reported to selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This selectivity can be attributed to structural modifications that enhance binding affinity .

Analgesic Activity

The analgesic properties of benzimidazole derivatives are another area of interest. The compound has shown potential for pain relief in various experimental settings.

Case Studies:

- Pain Models : In preclinical studies, certain benzimidazole derivatives displayed significant analgesic activity comparable to standard analgesics like aspirin and diclofenac. For example, one study reported a decrease in writhing responses in animal models treated with specific benzimidazole compounds .

- Dosage and Efficacy : The efficacy of these compounds appears dosage-dependent, with lower doses yielding significant pain relief without severe side effects.

Antibacterial Activity

Benzimidazole derivatives are also being explored for their antibacterial properties. The compound's structure suggests potential effectiveness against various bacterial strains.

Case Studies:

- Antibacterial Screening : Recent studies have shown that certain benzimidazole derivatives exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

- Mechanisms of Action : The antibacterial mechanisms may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways, although detailed studies are needed to confirm these actions.

Summary Table of Applications

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations:

Heterocyclic Core: The target compound’s benzimidazole core differentiates it from triazinoindole (e.g., compound 26) or pyridone (e.g., AMC3) derivatives. Benzimidazoles are known for their rigid planar structure, enhancing DNA intercalation or enzyme inhibition, whereas triazinoindoles may offer diverse electronic profiles due to their triazine ring .

Halogen Substituents: The 4-bromophenyl group is shared with compounds 26 and , but replaced with chlorine in . Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions or halogen bonding compared to chlorine .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Key Observations:

Lipophilicity: The target compound’s benzyl and bromophenyl groups likely increase LogP compared to AMC3’s pyridone and methoxyphenyl groups, suggesting better membrane permeability but lower aqueous solubility.

Halogen Effects: Bromine in the target compound and compound 26 may enhance binding to hydrophobic pockets or participate in halogen bonding, whereas chlorine in offers weaker interactions .

Q & A

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?

- Answer :

- Multivariate analysis : Use PCA or PLS regression to correlate substituent properties (e.g., Hammett σ) with activity .

- Cluster analysis : Group analogs by bioactivity profiles (e.g., hierarchical clustering) to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.